Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex heterocyclic compound featuring a 4,5-dihydrothiophen-4-one core substituted with a benzoylamino group at position 2 and a benzylidene moiety at position 4. The benzylidene group is further modified with a 2,4-dichlorobenzyloxy substituent and an ethoxy group, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C30H25Cl2NO6S |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C30H25Cl2NO6S/c1-3-37-24-14-18(10-13-23(24)39-17-20-11-12-21(31)16-22(20)32)15-25-27(34)26(30(36)38-4-2)29(40-25)33-28(35)19-8-6-5-7-9-19/h5-16,34H,3-4,17H2,1-2H3/b25-15-,33-29? |
InChI Key |
YHFBPJSCWSHBMF-MFYZIYGZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of complex organic compounds like Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves several key steps:
Formation of the Thiophene Ring : This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of aldehydes with sulfur and esters to form thiophene derivatives.
Introduction of the Benzoylamino Group : This typically involves a coupling reaction using benzoyl chloride and an amine in the presence of a base and a coupling agent like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
Attachment of the Benzyl Ether Moiety : This step involves the reaction of a phenol with a benzyl halide in the presence of a base.
Ethoxy Group Introduction : This can be achieved through a Williamson ether synthesis or similar etherification reactions.
Benzylidene Formation : This involves a condensation reaction between an aldehyde and an active methylene compound.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiophene Ring Formation | Aldehyde, Sulfur, Ester | High Temperature, Basic Conditions | Variable |
| Benzoylamino Group Introduction | Benzoyl Chloride, Amine, EDC, Base | Room Temperature, DMF | High |
| Benzyl Ether Formation | Phenol, Benzyl Halide, Base | Mild Conditions, Solvent like DMF | Good |
| Ethoxy Group Introduction | Ethyl Halide, Base | Mild Conditions, Solvent like DMF | Good |
| Benzylidene Formation | Aldehyde, Active Methylene Compound | Acidic Conditions, Heat | Variable |
Purification and Characterization
Purification of the final compound typically involves chromatographic techniques such as silica gel column chromatography or preparative HPLC. Characterization can be performed using spectroscopic methods like NMR and mass spectrometry.
Challenges and Considerations
- Stereochemistry : The benzylidene group can introduce stereochemistry, which may require careful control of reaction conditions.
- Reactivity : The presence of multiple reactive sites requires selective protection and deprotection strategies.
- Stability : Some intermediates may be sensitive to light, air, or moisture, necessitating careful handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Regions A/B: Positions analogous to Rapamycin derivatives (29–36 and 39–44), where substituent-induced electronic effects are pronounced .
Functional Implications of Substituents
- Ethoxy vs.
- Benzoylamino Group: Contributes to π-π stacking interactions, influencing crystallinity and solubility.
Research Findings and Mechanistic Insights
NMR Spectroscopy and Structural Elucidation
Comparative NMR studies of Rapamycin analogues () reveal that chemical shifts in regions A and B are highly sensitive to substituent modifications. For the target compound, the 2,4-dichlorobenzyloxy and ethoxy groups are expected to induce downfield shifts in these regions due to electron-withdrawing effects, mirroring trends observed in macrolide derivatives .
Biological Activity
Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate, with CAS number 592513-67-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Structure
The molecular formula of this compound is with a molar mass of approximately 598.4936 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 598.4936 g/mol |
| Boiling Point | Predicted: 746.3 ± 60.0 °C |
| Density | Predicted: 1.44 ± 0.1 g/cm³ |
| pKa | Predicted: 10.03 ± 0.20 |
Anticancer Activity
Recent studies have identified this compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Case Study: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to evaluate their anticancer properties. This compound exhibited promising results with an IC50 value in the low micromolar range against breast cancer cells .
The proposed mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The compound may interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Benzoylamino Group : Enhances lipophilicity and potentially increases membrane permeability.
- Dichlorobenzyl Group : Contributes to the compound's hydrophobic interactions with cellular targets.
- Ethoxy Group : May play a role in modulating the electronic properties of the molecule.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the benzylidene moiety (reflux with glacial acetic acid as a catalyst) .
- Amide coupling using benzoylamino precursors under anhydrous conditions .
- Esterification with ethyl chloroformate in aprotic solvents (e.g., DMF) . Optimization requires monitoring via TLC and adjusting parameters (e.g., temperature: 80–110°C, solvent polarity, stoichiometric ratios of dichlorobenzyl ether intermediates) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), thiophene ring protons (δ 7.1–7.5 ppm), and ester carbonyls (δ 165–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 580–600 range) and fragmentation patterns .
- FTIR : Identify C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
Q. How does the compound’s solubility affect experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays:
- Prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .
- Use sonication or co-solvents (e.g., PEG-400) for homogeneous dispersion in aqueous buffers .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to standardize test samples .
- Assay conditions : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for metabolic interference from residual solvents .
- Structural analogs : Compare activity of derivatives (e.g., dichlorobenzyl vs. fluorobenzyl substituents) to isolate structure-activity relationships .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina): Simulate interactions with tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR), focusing on hydrogen bonds with the benzoylamino group and hydrophobic contacts with the dichlorobenzyl moiety .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD and binding free energy (MM-PBSA) .
Q. How to design derivatives to improve metabolic stability?
Strategies include:
- Ester-to-amide conversion : Replace the ethyl ester with a tert-butyl carbamate to resist esterase hydrolysis .
- Halogen substitution : Replace 2,4-dichlorobenzyl with trifluoromethyl groups to enhance lipophilicity and reduce CYP450 metabolism .
- Prodrug approaches : Introduce phosphate groups at the 4-oxo position for targeted release in acidic tumor microenvironments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
